molecular formula C17H14BrFN2O2 B15101968 5-bromo-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide

5-bromo-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide

Cat. No.: B15101968
M. Wt: 377.2 g/mol
InChI Key: VSJLFOLFJAVPPS-UHFFFAOYSA-N
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Description

5-bromo-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. This compound, in particular, has a unique structure that combines a bromine atom, a fluorine atom, and a furan ring, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Carbazole Core: The initial step involves the synthesis of the 2,3,4,9-tetrahydro-1H-carbazole core. This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclohexanone derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Formation of the Furan Ring: The furan ring is formed through a cyclization reaction involving a suitable precursor.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinones.

    Reduction: Reduction reactions can occur at the furan ring or the carbazole core, leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carbazole-quinones

    Reduction: Dihydro or tetrahydro derivatives

    Substitution: Various substituted carbazole derivatives

Scientific Research Applications

5-bromo-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Carbazole, 2,3,4,9-tetrahydro-
  • 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives

Uniqueness

The uniqueness of 5-bromo-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide lies in its combination of a bromine atom, a fluorine atom, and a furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C17H14BrFN2O2

Molecular Weight

377.2 g/mol

IUPAC Name

5-bromo-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide

InChI

InChI=1S/C17H14BrFN2O2/c18-15-7-6-14(23-15)17(22)21-13-3-1-2-10-11-8-9(19)4-5-12(11)20-16(10)13/h4-8,13,20H,1-3H2,(H,21,22)

InChI Key

VSJLFOLFJAVPPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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